Critical Evidence Limitation: No Published Bioactivity Data Exist for This Specific Compound
As of the search cut-off date, no peer-reviewed publication, patent, PubChem BioAssay, ChEMBL entry, or BindingDB record was identified that reports quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, % inhibition at defined concentration) for CAS 1105243-21-7. The compound does not appear in PubChem, ChEMBL, or ZINC as a distinct entry with assay results [1]. This stands in contrast to structurally related compounds such as 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide and 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide, which are catalogued as 'useful research compounds' by multiple vendors but similarly lack published bioactivity data [2]. The closest class-level surrogate evidence comes from the 2-isoxazol-3-yl-acetamide series reported by Trivedi et al. (2019), where the most optimized analogue (2l) achieved >80% HIV-1 inhibition at non-cytotoxic concentrations and a therapeutic index ~3.5-fold better than AUY922 [3]; however, none of the 15 compounds in that series bear the furan-2-yl/cyclohexenyl ethyl combination of CAS 1105243-21-7.
| Evidence Dimension | Availability of quantitative bioactivity data in public databases |
|---|---|
| Target Compound Data | No quantitative bioactivity data found (PubChem, ChEMBL, BindingDB: no entries) |
| Comparator Or Baseline | Class-level: 2-isoxazol-3-yl-acetamide analogue 2l (Trivedi 2019): IC₅₀ not reported; >80% HIV-1 inhibition at HNC; TI ~3.5× vs AUY922 |
| Quantified Difference | Not calculable — target compound lacks any quantitative bioactivity data for direct comparison |
| Conditions | Literature and database survey (PubChem, ChEMBL, BindingDB, PubMed, Google Patents) |
Why This Matters
Any procurement or experimental decision based on this compound must acknowledge that its biological activity profile is uncharacterized; users cannot make data-driven comparisons with analogs and must treat it as a screening tool requiring full de novo characterization.
- [1] Database survey: PubChem (pubchem.ncbi.nlm.nih.gov), ChEMBL (ebi.ac.uk/chembl), BindingDB (bindingdb.org) — no entries found for CAS 1105243-21-7 or InChIKey MIQIJTNTUKSUQL-UHFFFAOYSA-N as of search date. View Source
- [2] Chemsrc. 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide and 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide entries. https://m.chemsrc.com/ View Source
- [3] Trivedi JS, Parveen A, Rozy F, Mitra A, Bal C, Mitra D, Sharon A. Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. European Journal of Medicinal Chemistry. 2019;183:111699. View Source
